N-{5-[(E)-2-(5-{[(4-fluorobenzyl)amino]sulfonyl}-2-thienyl)vinyl]-3-methylisoxazol-4-yl}acetamide
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Overview
Description
N-{5-[(E)-2-(5-{[(4-fluorobenzyl)amino]sulfonyl}-2-thienyl)vinyl]-3-methylisoxazol-4-yl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a fluorobenzyl group, a thienyl group, and an isoxazole ring, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(E)-2-(5-{[(4-fluorobenzyl)amino]sulfonyl}-2-thienyl)vinyl]-3-methylisoxazol-4-yl}acetamide typically involves multiple steps, including the formation of the isoxazole ring, the introduction of the thienyl group, and the attachment of the fluorobenzyl group. Common synthetic routes may involve:
Formation of Isoxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Thienyl Group: This step may involve coupling reactions such as Suzuki-Miyaura coupling.
Attachment of Fluorobenzyl Group: This can be done using nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(E)-2-(5-{[(4-fluorobenzyl)amino]sulfonyl}-2-thienyl)vinyl]-3-methylisoxazol-4-yl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can be used to modify the fluorobenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-{5-[(E)-2-(5-{[(4-fluorobenzyl)amino]sulfonyl}-2-thienyl)vinyl]-3-methylisoxazol-4-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-{5-[(E)-2-(5-{[(4-fluorobenzyl)amino]sulfonyl}-2-thienyl)vinyl]-3-methylisoxazol-4-yl}acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-Hydroxy-4-(Methyl{[5-(2-Pyridinyl)-2-Thienyl]Sulfonyl}Amino)Benzamide
- Other Isoxazole Derivatives : Compounds with similar isoxazole rings but different substituents.
Uniqueness
N-{5-[(E)-2-(5-{[(4-fluorobenzyl)amino]sulfonyl}-2-thienyl)vinyl]-3-methylisoxazol-4-yl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorobenzyl group, in particular, may enhance its binding affinity to certain molecular targets compared to similar compounds.
Properties
Molecular Formula |
C23H15F3N4O3S |
---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
3-(4-methylphenyl)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H15F3N4O3S/c1-13-2-8-16(9-3-13)30-21(31)19-17(10-11-34-19)29(22(30)32)12-18-27-20(28-33-18)14-4-6-15(7-5-14)23(24,25)26/h2-11H,12H2,1H3 |
InChI Key |
TURUGBNAGSBMAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F |
Origin of Product |
United States |
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